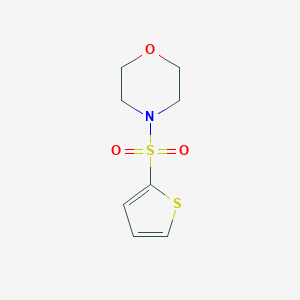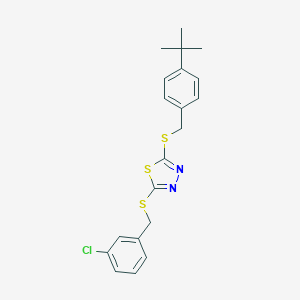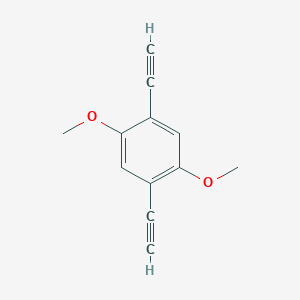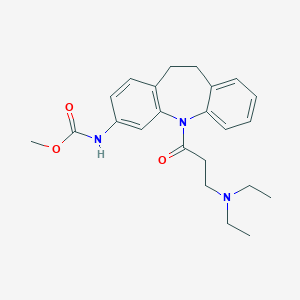
N-methylquinolin-4-amine
概要
説明
“N-methylquinolin-4-amine” is a chemical compound with the CAS Number: 16401-66-4 . It has a molecular weight of 158.2 and its IUPAC name is N-methylquinolin-4 (1H)-imine .
Synthesis Analysis
Quinoline derivatives are synthesized using various methods such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The InChI code for “N-methylquinolin-4-amine” is 1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) . This indicates that the compound has a structure of a quinoline ring with a methyl group attached to the nitrogen atom.
Chemical Reactions Analysis
Quinoline and its derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Physical And Chemical Properties Analysis
“N-methylquinolin-4-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 306.7±17.0 °C at 760 mmHg .
科学的研究の応用
Anticancer Potential
N-methylquinolin-4-amine derivatives show promise in cancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potent apoptosis-inducing properties and efficacy in breast and other cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, several 4-aminoquinoline derivatives have been synthesized as potential antiproliferative agents, with some showing higher activity than doxorubicin against the MCF-7 breast cancer cell line (Ghorab et al., 2014).
Antidepressant and Antifungal Activities
Compounds derived from N-methylquinolin-4-amine have been investigated for their antidepressant and antifungal properties. A study on N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives revealed significant reduction in immobility time in a Forced swim test in rats, indicating potential antidepressant activity (Kumar et al., 2011). Furthermore, compounds containing 2-chloroquinoline showed promising antifungal activity against various strains (Kumar et al., 2011).
Biodegradation Studies
Research on the biodegradation of methylquinoline compounds, including 4-methylquinoline, under aerobic conditions has been conducted. A bacterial consortium was found capable of degrading 4-methylquinoline, indicating potential applications in environmental remediation of hydrocarbon-associated contaminants (Sutton et al., 1996).
Synthesis and Structural Studies
Advancements have been made in the synthesis of N-methylquinolin-4-amine derivatives. Cu-catalyzed aerobic oxidative cyclizations have been used to form α-O-, S-, and N-substituted 4-methylquinoline derivatives (Sharma & Liu, 2015). Another study focused on the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, highlighting a novel method for producing these compounds (He et al., 2017).
Inhibition of Monoamine Oxidase
Methylquinolines, including N-methylquinolin-4-amine derivatives, have been identified as inhibitors of type A monoamine oxidase (MAO), which is significant for potential neurological and psychiatric applications (Naoi & Nagatsu, 1988).
Corrosion Inhibition
Schiff bases derived from N-methylquinolin-4-amine have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating potential industrial applications (Prabhu et al., 2008).
Safety And Hazards
将来の方向性
While specific future directions for “N-methylquinolin-4-amine” are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their wide range of biological activities . There is a continuous need for the development of novel cytotoxic drugs using this scaffold with potent activity and selectivity . This remains an interesting field of research with potential for significant advancements in the future .
特性
IUPAC Name |
N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSAWDBBGWYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445968 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-4-amine | |
CAS RN |
16401-66-4 | |
| Record name | N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)


![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)


![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)





